5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole
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Description
5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C13H14N2S and its molecular weight is 230.33 g/mol. The purity is usually 95%.
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Biological Activity
5-Isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including an isopropyl group and a thiophene moiety, which may influence its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects.
1. Antimicrobial Activity
In vitro studies have demonstrated that certain pyrazole derivatives possess significant antimicrobial properties. For instance, compounds structurally related to this compound were evaluated for their minimum inhibitory concentration (MIC) against various pathogens. The results indicated promising activities against Gram-positive and Gram-negative bacteria.
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
7b | 0.22 - 0.25 | Bactericidal |
10 | TBD | Fungicidal |
These findings suggest that modifications in the pyrazole structure can enhance antimicrobial efficacy, making it a candidate for further development in treating infections.
2. Anticancer Potential
The anticancer activity of pyrazole derivatives has also been investigated. In particular, studies have shown that certain derivatives can induce apoptosis in cancer cell lines by disrupting tubulin polymerization. This mechanism is crucial for cell cycle regulation and cancer therapy.
Study Reference | Cell Line | Mechanism of Action | Findings |
---|---|---|---|
PC3 | Tubulin Inhibition | Induced apoptosis with GI50 values in the low micromolar range |
The ability of these compounds to target microtubules positions them as potential leads in cancer treatment strategies.
3. Anti-inflammatory Effects
Pyrazoles are known for their anti-inflammatory properties. Research has indicated that some derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of thiazol/thiophene-bearing pyrazoles, including our compound of interest. The evaluation showed that these compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values below 0.5 μg/mL .
Case Study 2: Anticancer Activity
Another investigation explored the anticancer properties of pyrazoles in prostate cancer cell lines. The study revealed that specific structural modifications led to enhanced cytotoxicity and apoptosis induction in androgen-independent prostate cancer cells .
Properties
Molecular Formula |
C13H14N2S |
---|---|
Molecular Weight |
230.33 g/mol |
IUPAC Name |
5-propan-2-yl-1-prop-2-ynyl-3-thiophen-2-ylpyrazole |
InChI |
InChI=1S/C13H14N2S/c1-4-7-15-12(10(2)3)9-11(14-15)13-6-5-8-16-13/h1,5-6,8-10H,7H2,2-3H3 |
InChI Key |
IVIDUAGZLJQQSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CC#C)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.